N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide is an organic compound characterized by the presence of a cyclopropyl group, a 4-iodo-phenyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the 4-Iodo-Phenyl Group: The 4-iodo-phenyl group can be incorporated via electrophilic aromatic substitution reactions, using iodine and a suitable catalyst.
Formation of the Propionamide Moiety: The propionamide group can be formed through amidation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-3-(4-fluoro-phenyl)-propionamide
- N-Cyclopropyl-3-(4-chloro-phenyl)-propionamide
- N-Cyclopropyl-3-(4-bromo-phenyl)-propionamide
Uniqueness
N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen atoms.
Properties
Molecular Formula |
C12H14INO |
---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
N-cyclopropyl-3-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C12H14INO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) |
InChI Key |
GEQRFLCZMNAPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.